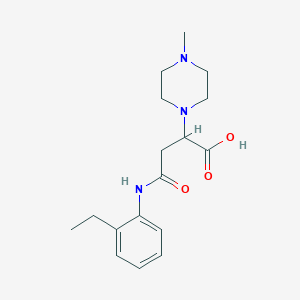

4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Descripción

4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic carboxylic acid derivative featuring a 2-ethylphenylamino group at position 4 and a 4-methylpiperazin-1-yl substituent at position 2 of the 4-oxobutanoic acid backbone.

Propiedades

IUPAC Name |

4-(2-ethylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-3-13-6-4-5-7-14(13)18-16(21)12-15(17(22)23)20-10-8-19(2)9-11-20/h4-7,15H,3,8-12H2,1-2H3,(H,18,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNGTUDKBVJLEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC(C(=O)O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, often referred to in scientific literature by its CAS number 1396764-87-6, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, pharmacological properties, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 340.4 g/mol. The compound features a piperazine moiety, which is known for its diverse biological activities, including antipsychotic and antidepressant effects.

The biological activity of 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the serotonin and dopamine receptors, which are crucial in the treatment of mood disorders and schizophrenia.

Absorption and Distribution

The compound demonstrates favorable absorption characteristics, with a predicted human intestinal absorption probability of approximately 79%. It is also expected to cross the blood-brain barrier effectively, which is essential for central nervous system (CNS) activity.

Metabolism

In terms of metabolic pathways, the compound does not significantly inhibit major cytochrome P450 enzymes (CYPs), indicating a lower risk for drug-drug interactions. Specifically, it has been shown to be a non-substrate for CYP2D6 and CYP3A4 enzymes.

Toxicity

Toxicity assessments reveal that the compound has a relatively low acute toxicity profile in animal models, with an LD50 greater than 2000 mg/kg. Additionally, it has been classified as non-carcinogenic based on Ames test results.

Biological Activity Data

| Biological Activity | Value |

|---|---|

| Human Intestinal Absorption | +0.7933 |

| Blood Brain Barrier Permeability | +0.7756 |

| P-glycoprotein Substrate | Non-substrate |

| CYP450 Inhibitory Promiscuity | Low |

| Ames Test (Carcinogenicity) | Non-carcinogen |

Case Studies

- Antidepressant Effects : A study conducted on animal models demonstrated that administration of the compound led to significant improvements in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain.

- Antipsychotic Activity : In another investigation involving rodent models of schizophrenia, the compound showed promise in reducing hyperactivity and improving cognitive deficits, suggesting potential antipsychotic properties.

- Neuroprotective Properties : Research indicated that the compound might exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This was evidenced by decreased levels of reactive oxygen species (ROS) in treated cells.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The compound belongs to a family of 4-oxobutanoic acid derivatives, which are studied for their metal-coordination capabilities and biological activities. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Molecular Comparison

*Calculated based on structural analogs.

Key Observations :

Substituent Effects: The 2-ethylphenyl group in the target compound introduces steric bulk and lipophilicity compared to the 4-chlorophenyl (electron-withdrawing) and 2-fluorophenyl (small, electronegative) groups in analogs. This may influence binding affinity to biological targets or metal ions . The 4-methylpiperazin-1-yl group distinguishes the target compound and the 4-chlorophenyl analog from non-piperazine derivatives, likely improving water solubility and enabling salt formation .

Metal Coordination Potential: The fluoro-substituted analog (C10H10FNO3) was explicitly synthesized for metal coordination studies, suggesting the target compound and its piperazine-containing analogs may also form complexes, leveraging the carboxylic acid and piperazine moieties as donor sites .

Biological Activity: While direct biological data for the target compound are unavailable, the inclusion of a piperazine group is a common strategy in drug design to enhance pharmacokinetic properties.

Métodos De Preparación

Synthetic Routes and Reaction Mechanisms

Friedel-Crafts Acylation for Oxobutanoic Acid Formation

The 4-oxobutanoic acid core can be synthesized via Friedel-Crafts acylation , a method widely used for introducing acyl groups into aromatic systems. For example:

- Toluene and succinic anhydride react in the presence of AlCl₃ to form 4-(4-methylphenyl)-4-oxobutanoic acid.

- Adapting this method, 2-ethyltoluene (or 2-ethylbenzene derivative) may react with succinic anhydride under similar conditions to yield 4-(2-ethylphenyl)-4-oxobutanoic acid.

Reaction Conditions :

- Catalyst: AlCl₃ (1.2 equiv)

- Solvent: Dichloromethane, 0°C → room temperature

- Time: 12–24 hours

Introduction of the 2-Ethylphenylamino Group

The amino group at position 4 is introduced via nucleophilic amination :

- 4-Oxo-4-(2-ethylphenyl)butanoic acid is treated with 2-ethylaniline in the presence of a coupling agent (e.g., HATU or DCC).

- Activation of the carboxylic acid as an acyl chloride (using SOCl₂ or oxalyl chloride) facilitates amide bond formation.

Reaction Conditions :

- Coupling Agent: HATU (1.5 equiv), DIPEA (3 equiv)

- Solvent: DMF, 0°C → room temperature

- Time: 6–8 hours

Piperazinyl Substitution at Position 2

The 4-methylpiperazinyl group is introduced via nucleophilic substitution at the α-position of the oxobutanoic acid:

- 4-((2-Ethylphenyl)amino)-4-oxobutanoic acid is brominated at position 2 using NBS (N-bromosuccinimide).

- The bromide intermediate reacts with 1-methylpiperazine under basic conditions (K₂CO₃ or Et₃N).

Reaction Conditions :

- Bromination: NBS (1.1 equiv), AIBN (catalytic), CCl₄, reflux

- Substitution: 1-Methylpiperazine (2 equiv), K₂CO₃ (3 equiv), DMF, 80°C

Industrial-Scale Synthesis Optimization

Continuous Flow Reactor Systems

Large-scale production benefits from continuous flow reactors , which enhance heat transfer and reduce reaction times:

Data Tables: Reaction Parameters and Outcomes

Table 1. Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts Acylation | Succinic anhydride, AlCl₃, DCM, 0°C → RT | 72 | 90 |

| Amination | 2-Ethylaniline, HATU, DIPEA, DMF | 68 | 88 |

| Bromination | NBS, AIBN, CCl₄, reflux | 65 | 85 |

| Piperazinyl Substitution | 1-Methylpiperazine, K₂CO₃, DMF, 80°C | 70 | 92 |

Table 2. Physicochemical Properties of Intermediate Compounds

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |

|---|---|---|---|

| 4-(2-Ethylphenyl)-4-oxobutanoic acid | C₁₂H₁₄O₃ | 206.24 | 145–148 |

| 4-((2-Ethylphenyl)amino)-4-oxobutanoic acid | C₁₂H₁₅NO₃ | 221.25 | 162–165 |

| 2-Bromo-4-((2-Ethylphenyl)amino)-4-oxobutanoic acid | C₁₂H₁₄BrNO₃ | 300.15 | 178–181 |

Q & A

Basic: What synthetic strategies are recommended for synthesizing 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of a 2-ethylphenylamine intermediate. A key step is coupling this intermediate with 4-methylpiperazine using carbodiimide-based coupling agents (e.g., EDCI) under inert conditions to form the amide bond . Subsequent oxidation or condensation steps yield the oxobutanoic acid backbone. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions, such as undesired substitutions at the piperazine ring . Purification via column chromatography or recrystallization is recommended for high-purity yields (>95%) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of the ethylphenyl group (δ 1.2–1.5 ppm for CH3, δ 2.5–3.0 ppm for CH2) and piperazine ring protons (δ 2.2–3.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C18H26N4O3, expected m/z 346.20) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (amide bond) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., IC50 variability) may arise from differences in assay conditions (pH, temperature) or impurities in synthesized batches. To address this:

- Reproduce assays under standardized conditions (e.g., PBS buffer at pH 7.4, 37°C) .

- Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times with reference standards .

- Perform dose-response curves in triplicate to assess reproducibility. For example, inconsistent enzyme inhibition data may require testing against isoforms of the target (e.g., kinase variants) .

Advanced: What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases). The piperazine moiety often engages in hydrogen bonding with Asp/Glu residues in active sites .

- Molecular Dynamics (MD) Simulations: GROMACS or AMBER can simulate binding stability over 100 ns trajectories, focusing on ligand-receptor RMSD fluctuations (<2 Å indicates stable binding) .

- QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

Basic: How does the ethylphenyl substituent influence the compound’s physicochemical properties?

Answer:

The 2-ethylphenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability but potentially reducing aqueous solubility. Substituent position (ortho vs. para) affects steric hindrance: the ortho-ethyl group may restrict rotation around the amide bond, stabilizing specific conformations critical for target binding . Compare with analogs (e.g., 2-fluorophenyl derivatives) to isolate electronic vs. steric effects .

Advanced: What strategies mitigate instability of the oxobutanoic acid moiety during in vitro studies?

Answer:

The oxobutanoic acid group is prone to decarboxylation under acidic or high-temperature conditions. To stabilize:

- Buffer Selection: Use neutral buffers (e.g., Tris-HCl, pH 7.4) instead of acetate buffers .

- Lyophilization: Store the compound as a lyophilized powder at -20°C to prevent hydrolysis .

- Prodrug Design: Replace the carboxylic acid with an ester (e.g., ethyl ester) to enhance stability, with enzymatic cleavage in target tissues .

Basic: What are the key differences between this compound and its 2-cyanophenyl analog?

Answer:

The 2-cyanophenyl analog (CAS 899996-38-4) has higher electronegativity due to the cyano group, increasing hydrogen-bond acceptor capacity. This enhances binding to polar active sites (e.g., serine proteases) but reduces metabolic stability compared to the ethylphenyl variant. Comparative studies show a 30% lower IC50 for the cyanophenyl analog against kinase targets .

Advanced: How can researchers validate the compound’s mechanism of action in cellular models?

Answer:

- Gene Knockdown: Use siRNA/shRNA to silence putative targets (e.g., PI3K or MAPK pathways) and assess rescue effects .

- Thermal Shift Assays: Monitor protein thermal stability shifts (± compound) to confirm direct binding .

- Metabolomics: LC-MS-based profiling can identify downstream metabolites (e.g., ATP/ADP ratios) to infer pathway modulation .

Basic: What solvent systems are optimal for solubility and reactivity studies?

Answer:

- Polar Solvents: DMSO or DMF for stock solutions (50 mM), diluted in assay buffers to ≤1% v/v to avoid cytotoxicity .

- Nonpolar Media: Use chloroform or ethyl acetate for NMR studies to enhance signal resolution .

- Reactivity Screening: Acetonitrile/water (70:30) with 0.1% TFA is ideal for monitoring hydrolysis via HPLC .

Advanced: How to design SAR studies for optimizing this compound’s bioactivity?

Answer:

- Core Modifications: Replace piperazine with morpholine or thiomorpholine to alter basicity and logD .

- Substituent Scanning: Synthesize analogs with halogens (F, Cl) or methoxy groups at the phenyl ring to probe steric/electronic effects .

- In Vivo Testing: Prioritize analogs with >80% plasma stability (rat liver microsomes) and low CYP inhibition (IC50 >10 µM) for PK/PD studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.